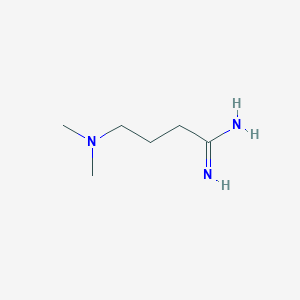
4-(Dimethylamino)butanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)butanimidamide is an organic compound with the molecular formula C6H15N3 It is a derivative of butanimidamide, where the amino group is substituted with a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)butanimidamide typically involves the reaction of 4-chlorobutanol with dimethylamine. The process includes several steps such as oxidation, aldolization, and ammonolysis. For instance, 4-chlorobutanol can be oxidized using trichloride isocyanuric acid and a catalyst like 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxy. The resulting product undergoes aldolization and subsequent ammonolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and catalysts can be optimized to improve yield and purity, making the process more efficient for commercial production.
化学反应分析
Types of Reactions
4-(Dimethylamino)butanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like trichloride isocyanuric acid, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of this compound.
科学研究应用
4-(Dimethylamino)butanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of various chemicals and materials, including polymers and dyes
作用机制
The mechanism of action of 4-(Dimethylamino)butanimidamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic substitution reactions, which can alter the structure and function of target molecules. This interaction can lead to various biochemical and physiological effects, depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-(Dimethylamino)benzaldehyde: A compound with a similar dimethylamino group but attached to a benzaldehyde moiety.
4-(Dimethylamino)benzoic acid: Another compound with a dimethylamino group, but attached to a benzoic acid structure.
Uniqueness
4-(Dimethylamino)butanimidamide is unique due to its specific structure, which includes a butanimidamide backbone with a dimethylamino substitution. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
生物活性
4-(Dimethylamino)butanimidamide, also known as this compound dihydrochloride, is an organic compound with significant biological activity. Characterized by its unique imidamide structure, this compound has garnered attention for its potential applications in pharmacology, particularly in enzyme inhibition and receptor modulation.
- Molecular Formula : C6H17Cl2N3
- Molecular Weight : 202.12528 g/mol
- Appearance : White or off-white powder, hygroscopic.
- Solubility : Slightly soluble in water and methanol; insoluble in acetone.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes, particularly proteases, which are crucial in various biological processes. Additionally, it can modulate receptor activity, impacting pathways involved in disease mechanisms.
Biological Activity Overview
The following table summarizes the key biological activities and interactions of this compound:
Case Studies and Research Findings
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-(Dimethylamino)butyric acid hydrochloride | C6H14ClNO2 | Used in peptide synthesis; less reactive than butanimidamide. |
| N,N-Dimethyl-1,4-butanediamine | C6H16N2 | Similar amine structure; primarily used as a building block. |
| N,N-Dimethylglycine hydrochloride | C5H12ClN | Milder reactivity; involved in metabolic pathways. |
属性
IUPAC Name |
4-(dimethylamino)butanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-9(2)5-3-4-6(7)8/h3-5H2,1-2H3,(H3,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXJXHUXGPVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













